molecular formula C6H7BrN2O B12977501 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone

1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B12977501
M. Wt: 203.04 g/mol
InChI Key: UYNOMOPKMYFMCL-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone is a brominated pyrazole derivative featuring a methyl group at position 5 and a bromine atom at position 4 of the pyrazole ring, with an ethanone substituent at position 1. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and organic synthesis due to their structural versatility and bioactivity .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

1-(4-bromo-5-methyl-1H-pyrazol-3-yl)ethanone

InChI

InChI=1S/C6H7BrN2O/c1-3-5(7)6(4(2)10)9-8-3/h1-2H3,(H,8,9)

InChI Key

UYNOMOPKMYFMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone and related compounds:

Compound Name Core Heterocycle Substituents Molecular Formula Key Features/Applications Reference ID
1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone Pyrazole 4-Br, 5-Me, 1-COCH3 C7H7BrN2O Halogenated intermediate, potential bioactivity
2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethanone Benzimidazole 2-COCH3, 1-Me, 2-Br C10H9BrN2O Brominated benzimidazole; enhanced stability
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one Dihydropyrazole 4-Br-Ph, 4-F-Ph, 1-COC3H7 C19H18BrFNO Dihydro structure for conformational flexibility
2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone Isoxazole 4-COCH3, 3-(4-Br-Ph), 5-Me, 2-Br C12H9Br2NO2 Dual bromination; lower solubility
1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone Pyrrole 5-Br, 4-Me, 3-COCH3 C7H8BrNO Reduced aromaticity vs. pyrazole
Ethanone, 1-(5-amino-1H-pyrazol-3-yl)-, hydrochloride Pyrazole 5-NH2, 3-COCH3 (as HCl salt) C5H7N3O·HCl Enhanced solubility via amino group

Key Findings from Comparative Studies

Heterocyclic Core Influence: Pyrazole derivatives (e.g., target compound) exhibit stronger aromaticity and hydrogen-bonding capacity compared to pyrrole analogs (e.g., 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone), which may affect their interactions in biological systems .

Substituent Effects: Bromine atoms at position 4 (pyrazole) or 2 (benzimidazole) enhance electrophilicity, making these compounds suitable for nucleophilic substitution reactions . Amino groups (e.g., Ethanone, 1-(5-amino-1H-pyrazol-3-yl)-, hydrochloride) improve aqueous solubility, whereas methyl and bromine substituents increase lipophilicity .

Structural Flexibility :

  • Dihydropyrazole derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one) exhibit conformational flexibility, which may enhance binding to biological targets compared to planar pyrazole analogs .

Crystallographic Data: Single-crystal X-ray studies of analogs like 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone reveal well-defined dihedral angles and packing patterns, suggesting similar crystallinity for the target compound .

Biological Activity

1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a pyrazole ring enhances its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone can be represented as follows:

C7H8BrN3O\text{C}_7\text{H}_8\text{BrN}_3\text{O}

This compound features:

  • A bromo substituent at the para position of the pyrazole ring.
  • A methyl group at the 5-position of the pyrazole.
  • An ethanone functional group that contributes to its reactivity.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Studies have shown that 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone can inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)

A study demonstrated that derivatives of pyrazole, including this compound, showed promising results in inhibiting tumor growth in vitro and in vivo, suggesting their potential as anticancer agents .

The mechanisms through which 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone exerts its biological effects may involve:

  • Inhibition of specific enzymes related to cancer cell proliferation.
  • Interaction with molecular targets such as receptors involved in signaling pathways critical for tumor growth .

Case Studies

  • In Vitro Studies : A series of experiments conducted on breast cancer cell lines revealed that treatment with 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone resulted in a significant reduction in cell viability, indicating its potential as an effective anticancer agent .
  • Animal Models : In vivo studies using mouse models showed that administration of the compound led to a marked decrease in tumor size compared to control groups, further supporting its therapeutic efficacy .

Comparative Analysis

To illustrate the unique properties and biological activities of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesNotable Biological Activities
1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanoneBromo and methyl substitutions on pyrazoleAnticancer activity; enzyme inhibition
1-(5-Methyl-pyrazol-3-yl)ethanoneMethyl instead of bromoAntimicrobial properties
4-Bromo-1H-pyrazoleNo ethanone functionalityPrimarily used in synthetic chemistry

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